molecular formula C13H13N5O B10884991 1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Katalognummer: B10884991
Molekulargewicht: 255.28 g/mol
InChI-Schlüssel: YIUUFBGDANLMLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a chemical compound based on the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) scaffold, a recognized purine bioisostere. This core structure is of significant interest in medicinal chemistry for developing novel therapeutic agents. Compounds based on the TZP scaffold have been investigated for a range of biological activities. Research has highlighted their potential as anti-tumor agents, with some derivatives demonstrating potent activity against human liver cancer (Bel-7402) and fibrosarcoma (HT-1080) cell lines . Furthermore, the TZP scaffold has been explored as a novel class of allosteric inhibitors targeting the HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H), an enzymatic function not yet targeted by approved drugs . Additionally, TZP derivatives have shown promise as disruptors of protein-protein interactions, specifically in inhibiting the PA-PB1 subunit of the influenza virus RNA-dependent RNA polymerase, representing a potential new mode of anti-influenza action . The specific substitution pattern of this compound, featuring a methyl group at the 5-position, a pyridin-3-yl group at the 7-position, and an acetyl group at the 6-position, is designed to modulate its electronic properties, lipophilicity, and binding interactions with biological targets. This makes it a valuable building block for researchers in drug discovery and chemical biology. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C13H13N5O

Molekulargewicht

255.28 g/mol

IUPAC-Name

1-(5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C13H13N5O/c1-8-11(9(2)19)12(10-4-3-5-14-6-10)18-13(17-8)15-7-16-18/h3-7,12H,1-2H3,(H,15,16,17)

InChI-Schlüssel

YIUUFBGDANLMLH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with hydrazides, followed by cyclization to form the triazolopyrimidine ring. This reaction can be facilitated by microwave irradiation, which significantly reduces reaction time and improves yield .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and scalability. The use of microwave-assisted synthesis in an industrial setting can enhance efficiency and reduce energy consumption.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanon kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen, wodurch ihre biologische Aktivität erhöht wird.

    Reduktion: Reduktionsreaktionen können die elektronischen Eigenschaften der Verbindung verändern, wodurch sich möglicherweise ihre Reaktivität und Wechselwirkung mit biologischen Zielstrukturen ändern.

    Substitution: Nucleophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten am Pyridinring einzuführen, wodurch die Erforschung von Struktur-Wirkungs-Beziehungen ermöglicht wird.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

    Substitution: Halogenierte Derivate und Nucleophile wie Amine oder Thiole werden üblicherweise eingesetzt.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Triazolopyrimidinen hervorbringen können.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibits various biological activities:

Antitumor Activity

In vitro studies have shown that similar compounds can effectively inhibit cancer cell proliferation. Molecular docking studies suggest that these compounds may bind to proteins involved in cancer progression, potentially leading to new cancer therapies. For instance:

Compound NameStructureBiological Activity
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylateStructureAntitumor activity against lung and liver cancer cells
5-Methyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidineStructureAntiviral properties targeting influenza virus

Antiviral Properties

The compound has been evaluated for its antiviral properties. Similar structures have shown effectiveness against viruses such as influenza. The mechanism involves the inhibition of viral replication through interaction with viral proteins.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process may include cyclization reactions and functional group modifications to achieve the desired triazolo-pyrimidine structure.

Synthesis Pathway Example

  • Starting Materials : Pyridine derivatives and hydrazines.
  • Reagents : Suitable solvents (e.g., ethanol) and catalysts (if necessary).
  • Conditions : Heat and stirring under controlled conditions to promote cyclization.

Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Study on Anticancer Effects : A recent study investigated the effects of various derivatives of triazolo-pyrimidines on different cancer cell lines (e.g., breast and liver cancer). Results indicated significant inhibition of cell growth compared to control groups.
  • Antiviral Activity Assessment : Another study focused on the antiviral potential of related compounds against RNA viruses. Results showed promising activity with low cytotoxicity levels in host cells.

Wirkmechanismus

The mechanism of action of 1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The triazolopyrimidine core is crucial for binding to the active site of the enzyme, disrupting its function and leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    Pyrazolopyrimidines: These compounds share a similar core structure and are also studied for their anti-cancer properties.

    Triazolopyridines: These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.

Uniqueness: 1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable lead compound for the development of new therapeutic agents.

Biologische Aktivität

1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a complex organic compound belonging to the class of triazolopyrimidines. Its unique structural features contribute to various biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N5O with a molecular weight of 255.28 g/mol. The compound features a triazole and pyrimidine ring structure with a methyl group and a pyridine moiety that enhance its chemical properties and biological interactions .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities such as:

  • Anticancer Activity : The compound has shown potential as an inhibitor of key signaling pathways involved in cancer progression. For instance, structural analogs have been identified as selective inhibitors of TGF-β type I receptor kinase (ALK5), with IC50 values in the low nanomolar range .
  • Antiviral Properties : Similar triazolopyrimidine compounds have demonstrated activity against various viral infections by inhibiting viral replication mechanisms .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets. Interaction studies indicate that it binds effectively to proteins involved in critical signaling pathways:

Target Protein Biological Role Binding Affinity
ALK5TGF-β signalingIC50 = 0.013 μM
mTORCell growthIC50 = 7.1 nM

These interactions suggest that the compound may inhibit tumor growth and enhance the efficacy of existing therapies .

Case Studies

Several studies have explored the efficacy of triazolopyrimidine derivatives:

  • In Vivo Studies : A study involving a derivative similar to this compound demonstrated significant tumor reduction in xenograft models of hepatocellular carcinoma (HCC) when combined with radiotherapy .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable absorption and bioavailability. For example, a derivative showed an oral bioavailability of 51% in rat models .

Comparative Analysis

To better understand the uniqueness of this compound compared to other triazolopyrimidine derivatives:

Compound Name Structure Features Biological Activity Unique Aspects
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineMethyl group on triazoleAntiviralLacks ethanone moiety
7-(Pyridin-3-yl)-4-methyl-[1,2,4]triazolo[1,5-a]pyrimidinePyridine substitutionAntimicrobialDifferent substitution pattern
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidineAmino group instead of carbonylAnticancerMore polar due to amino group

The presence of both pyridine and ethanone functionalities in this compound enhances its solubility and potential biological interactions compared to others .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone?

  • Methodology : Utilize a green chemistry approach with 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. Two primary methods are validated:

  • Solvent-based : Mix water/ethanol (1:1 v/v) at reflux (65–80°C), achieving yields >90% .
  • Molten-state TMDP : Conduct the reaction at 65°C in liquefied TMDP, eliminating volatile solvents .
    • Key Advantages : TMDP is non-flammable, recyclable (>5 cycles without activity loss), and avoids toxic bases like piperidine .

Q. How should researchers confirm the structural integrity of synthesized triazolo-pyrimidine derivatives?

  • Analytical Workflow :

NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and ring fusion patterns .

X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions in crystalline forms .

Elemental Analysis : Validate purity (>95%) via microanalysis (e.g., Perkin-Elmer 240-B) .

Q. What biological screening strategies are appropriate for this compound?

  • Initial Screening : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the triazolo-pyrimidine scaffold’s known role in disrupting ATP-binding pockets .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values <10 µM suggesting therapeutic potential .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 13C^{13}\text{C} shifts) be resolved during structural characterization?

  • Troubleshooting Steps :

Dynamic NMR : Probe tautomeric equilibria (e.g., keto-enol shifts) in DMSO-d6_6 at variable temperatures .

DFT Calculations : Compare experimental 13C^{13}\text{C} shifts with computed values (B3LYP/6-31G*) to identify conformational artifacts .

Cocrystallization : Stabilize dominant tautomers using coformers (e.g., carboxylic acids) for unambiguous X-ray analysis .

Q. What mechanistic insights explain the catalytic efficiency of TMDP in triazolo-pyrimidine synthesis?

  • Proposed Mechanism :

  • Dual Activation : TMDP’s Lewis basic sites deprotonate intermediates (e.g., ethyl cyanoacetate), while its hydrogen-bonding capacity stabilizes transition states .
  • Solvent Effects : In molten TMDP, reduced polarity accelerates cyclocondensation vs. solvent-mediated pathways (k = 2.3×103^{-3} s1^{-1} vs. 1.7×103^{-3} s1^{-1}) .
    • Validation : Isotope labeling (e.g., 15N^{15}\text{N}-TMDP) coupled with MS/MS fragmentation tracks proton transfer steps .

Q. How can structure-activity relationships (SAR) be optimized for enhanced target selectivity?

  • Design Strategies :

  • Substituent Modulation : Replace the pyridin-3-yl group with electron-deficient aryl rings (e.g., 2,3-dimethoxyphenyl) to improve π-stacking with hydrophobic enzyme pockets .
  • Ketone Functionalization : Convert the ethanone moiety to a thiourea or hydrazone to introduce H-bond donor/acceptor pairs .
    • Validation : Molecular docking (AutoDock Vina) paired with MD simulations (100 ns) predicts binding free energy changes (ΔΔG ≤ -2.5 kcal/mol) .

Data Contradiction Analysis

Q. How should discrepancies in reaction yields between solvent-based and molten-state TMDP methods be addressed?

  • Root Cause Analysis :

  • Solvent Polarity : Ethanol/water mixtures stabilize polar intermediates, favoring higher yields (92–95%) for hydrophilic substrates .
  • Mass Transfer Limits : In molten TMDP, viscous media may slow diffusion of bulky aldehydes (e.g., 4-phenylbenzaldehyde), reducing yields to 85–88% .
    • Mitigation : Pre-mix reagents in THF before adding TMDP to enhance homogeneity .

Experimental Design Considerations

Q. What controls are critical when assessing the compound’s stability under physiological conditions?

  • Key Controls :

pH-Varied Incubations : Monitor degradation (HPLC-PDA) in buffers (pH 2–9) to simulate gastrointestinal and plasma environments .

Light/Heat Stress : Expose to UV (254 nm) and 40°C for 72h; >90% recovery indicates robustness .

Enzymatic Stability : Incubate with liver microsomes (CYP3A4) to identify metabolic hotspots .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.